molecular formula C16H23N5O6 B1235994 O-beta-D-glucosyl-trans-zeatin CAS No. 56329-06-7

O-beta-D-glucosyl-trans-zeatin

Cat. No.: B1235994
CAS No.: 56329-06-7
M. Wt: 381.38 g/mol
InChI Key: UUPDCCPAOMDMPT-HNVSNYHQSA-N
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Description

O-beta-D-glucosyl-trans-zeatin is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth in plant roots and shoots. This compound is the trans-isomer of O-beta-D-glucosylzeatin and plays a significant role in regulating various physiological processes in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-beta-D-glucosyl-trans-zeatin involves the enzymatic reaction catalyzed by trans-zeatin O-beta-D-glucosyltransferase. This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to trans-zeatin, resulting in the formation of this compound . The reaction can be represented as follows: [ \text{trans-zeatin} + \text{UDP-glucose} \rightarrow \text{this compound} + \text{UDP} ]

Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, utilizing genetically engineered microorganisms or plant cell cultures that express the trans-zeatin O-beta-D-glucosyltransferase enzyme. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: O-beta-D-glucosyl-trans-zeatin primarily undergoes glycosylation reactions, where it is formed by the addition of a glucose molecule to trans-zeatin. It can also participate in hydrolysis reactions, where the glucose moiety is removed, reverting it back to trans-zeatin .

Common Reagents and Conditions:

    Glycosylation: UDP-glucose is the common reagent used in the presence of trans-zeatin O-beta-D-glucosyltransferase.

    Hydrolysis: Acidic or enzymatic conditions can facilitate the removal of the glucose moiety.

Major Products:

    Glycosylation: this compound

    Hydrolysis: trans-zeatin

Scientific Research Applications

O-beta-D-glucosyl-trans-zeatin has several applications in scientific research:

Mechanism of Action

O-beta-D-glucosyl-trans-zeatin exerts its effects by interacting with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that leads to the expression of genes involved in cell division and growth. The molecular targets include histidine kinase receptors and downstream transcription factors that regulate cytokinin-responsive genes .

Comparison with Similar Compounds

    trans-zeatin: The parent compound of O-beta-D-glucosyl-trans-zeatin, which lacks the glucose moiety.

    O-beta-D-glucosylzeatin: The cis-isomer of this compound.

    Dihydrozeatin: A reduced form of zeatin with similar cytokinin activity.

Uniqueness: this compound is unique due to its specific glycosylation, which affects its stability, solubility, and biological activity. The addition of the glucose moiety enhances its stability in plant tissues, allowing for prolonged activity compared to its non-glycosylated counterpart .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPDCCPAOMDMPT-HNVSNYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346498
Record name trans-Zeatin-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56329-06-7
Record name trans-Zeatin-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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